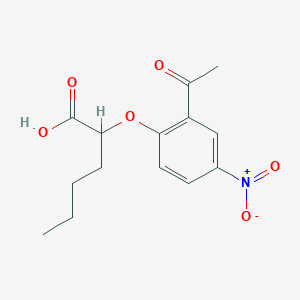

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexanoic acid backbone with an acetyl and nitrophenoxy substitution, which may influence its interaction with biological systems. The presence of the nitro group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Inflammation plays a central role in numerous chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

| Study | Findings |

|---|---|

| Study C | Highlighted the ability of related compounds to inhibit COX-2 and iNOS expression in vitro, suggesting potential therapeutic applications in inflammatory conditions. |

3. Antimicrobial Activity

Antimicrobial properties are another area where this compound may show efficacy. Compounds with similar structures have been reported to exhibit activity against various bacterial strains.

| Study | Findings |

|---|---|

| Study D | Found that hexanoic acid derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Radical Scavenging: The nitro group may facilitate electron transfer processes, enhancing the compound's ability to neutralize free radicals.

- Membrane Interaction: The hexanoic acid moiety may allow for better membrane penetration, influencing cellular signaling pathways.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Case Study 1: A study on a derivative demonstrated significant reduction in tumor growth in xenograft models, indicating potential anticancer properties.

- Case Study 2: Research involving inflammatory models showed that treatment with similar compounds led to decreased levels of pro-inflammatory cytokines.

Applications De Recherche Scientifique

Overview

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in chemistry , biological research , and industrial uses , supported by data tables and documented case studies.

Chemistry

Organic Synthesis :

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Esterification : Reacts with alcohols to form esters, which are important in the production of fragrances and flavors.

- Amidation : Can form amides with amines, leading to compounds useful in pharmaceuticals.

Catalysis :

The compound can act as a ligand in metal-catalyzed reactions, enhancing selectivity and reactivity in catalytic processes.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Esterification | This compound + Alcohol | Ester |

| Amidation | This compound + Amine | Amide |

Biological Research

Biological Probes :

The compound is utilized in the development of fluorescent probes for imaging cellular processes. Its nitro group enhances fluorescence properties, making it suitable for tracking biological activities.

Pharmacological Studies :

Recent studies have indicated that derivatives of this compound exhibit significant biological activities:

- Antitumor Activity : Initial screenings show cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | <1 | Induces apoptosis |

| A549 (lung) | <5 | Cell cycle arrest |

Industrial Applications

Materials Science :

Incorporated into polymers to enhance properties such as thermal stability and mechanical strength. The compound's structure allows it to be used as a plasticizer or additive in various materials.

Case Study 1: Antitumor Efficacy

A study evaluated the anticancer potential of this compound derivatives on breast cancer models. The results indicated significant tumor regression after treatment over a period of three months, showcasing its potential as a therapeutic agent.

Case Study 2: Fluorescent Probes Development

Research involving the synthesis of fluorescent probes based on this compound demonstrated its effectiveness in imaging cellular processes, particularly in tracking protein interactions within live cells. The enhanced fluorescence due to the nitro group facilitated real-time imaging.

Propriétés

IUPAC Name |

2-(2-acetyl-4-nitrophenoxy)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)18)21-12-7-6-10(15(19)20)8-11(12)9(2)16/h6-8,13H,3-5H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQWUXAXXNPHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.